molecular formula C23H20N2O3 B10877868 (2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B10877868
M. Wt: 372.4 g/mol
InChI Key: MPNMUQLGRTVAJM-XDHOZWIPSA-N
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Description

2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]ACRYLAMIDE is an organic compound with a complex structure that includes a cyano group, an ethoxy group, and a naphthylmethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]ACRYLAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]ACRYLAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The conditions for these reactions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]ACRYLAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the naphthylmethoxy group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C23H20N2O3/c1-2-27-22-13-16(12-19(14-24)23(25)26)10-11-21(22)28-15-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,15H2,1H3,(H2,25,26)/b19-12+

InChI Key

MPNMUQLGRTVAJM-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OCC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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